molecular formula C10H10O2 B015284 (1S,2S)-1,2-dihydronaphthalene-1,2-diol CAS No. 771-16-4

(1S,2S)-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B015284
CAS No.: 771-16-4
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-UWVGGRQHSA-N
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Description

(1S,2S)-1,2-Dihydronaphthalene-1,2-diol is a chiral organic compound with the molecular formula C10H10O2 It is a diol derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dihydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-dihydronaphthalene-1,2-diol typically involves the dihydroxylation of naphthalene derivatives. One common method is the asymmetric dihydroxylation of 1,2-dihydronaphthalene using a chiral catalyst. The reaction conditions often include the use of osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the recovery and recycling of expensive catalysts like osmium tetroxide are crucial for cost-effective industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding diketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 1,2-dihydronaphthalene or other reduced derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Naphthalene-1,2-dione, naphthoquinones.

    Reduction: 1,2-Dihydronaphthalene, partially reduced naphthalene derivatives.

    Substitution: Ester derivatives, ether derivatives.

Scientific Research Applications

(1S,2S)-1,2-Dihydronaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and natural products. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating the mechanisms of dihydroxylation enzymes.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of biologically active compounds with anti-inflammatory or anticancer properties.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its chiral nature is exploited to produce enantiomerically pure products.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-dihydronaphthalene-1,2-diol in chemical reactions involves its ability to participate in various oxidation, reduction, and substitution processes. The hydroxyl groups play a crucial role in these reactions, acting as nucleophiles or electrophiles depending on the reaction conditions. In biological systems, the compound may interact with enzymes that recognize its specific stereochemistry, leading to selective catalytic transformations.

Comparison with Similar Compounds

    (1R,2R)-1,2-Dihydronaphthalene-1,2-diol: The enantiomer of (1S,2S)-1,2-dihydronaphthalene-1,2-diol, with similar chemical properties but different stereochemistry.

    1,2-Naphthalenediol: A non-chiral diol derivative of naphthalene with hydroxyl groups at the 1 and 2 positions.

    1,4-Naphthalenediol: Another diol derivative with hydroxyl groups at the 1 and 4 positions, exhibiting different chemical reactivity.

Uniqueness: this compound is unique due to its chiral nature and specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological processes. Its ability to serve as a chiral building block and participate in enantioselective reactions sets it apart from other similar compounds.

Properties

IUPAC Name

(1S,2S)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926599
Record name 1,2-Dihydronaphthalene-1,2-diol
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-16-4, 13011-97-7
Record name rel-(1R,2R)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1,2-Dihydro-1,2-naphthalenediol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Naphthalenediol, 1,2-dihydro-, (1S-trans)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydronaphthalene-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-1,2-Dihydro-1,2-naphthalenediol
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Record name TRANS-1,2-DIHYDRO-1,2-NAPHTHALENEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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